5-Chloro-4-fluoro-1H-indole-2-carboxylic acid CAS number
5-Chloro-4-fluoro-1H-indole-2-carboxylic acid CAS number
A comprehensive technical guide for researchers, scientists, and drug development professionals on 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid.
Core Compound Overview
5-Chloro-4-fluoro-1H-indole-2-carboxylic acid is a halogenated indole derivative that serves as a crucial building block in the synthesis of various biologically active molecules. Its structural features make it a valuable intermediate in medicinal chemistry, particularly in the development of antiviral and anticancer agents.[1][2] The presence of both chloro and fluoro substituents on the indole ring influences the compound's electronic properties and metabolic stability, making it a desirable scaffold for drug design.[3][4]
Chemical and Physical Properties
The key physicochemical properties of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 186446-26-4 | [5][6] |
| Molecular Formula | C₉H₅ClFNO₂ | [7][8] |
| Molecular Weight | 213.59 g/mol | [7] |
| Appearance | White powder | [7] |
| Purity | ≥98.0% | [7] |
| Density | 1.635 ± 0.06 g/cm³ (20 °C) | [6][7] |
| Boiling Point | 455.4°C at 760 mmHg | [7] |
| Flash Point | 229.2°C | [7] |
| Solubility | Very slightly soluble in water (0.17 g/L at 25 °C) | [6] |
Synthesis and Experimental Protocols
A robust five-step synthetic route for the preparation of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid and its methyl ester has been developed, starting from the commercially available 4-chloro-3-fluoroaniline.[1][9] This method avoids the use of hazardous reagents like diazonium and azido species and prevents the formation of regioisomeric byproducts.[1][9]
Experimental Protocol: Five-Step Synthesis
This protocol is adapted from a reported robust synthesis of the methyl ester, where the carboxylic acid is a key intermediate.[1][9]
Step 1: Boc Protection of 4-chloro-3-fluoroaniline
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Reaction: 4-chloro-3-fluoroaniline is treated with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like tetrahydrofuran (THF) to protect the aniline nitrogen.
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Procedure: To a solution of 4-chloro-3-fluoroaniline in THF, add Boc₂O and a base such as triethylamine. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). The protected product is then isolated by extraction and purified.
Step 2: Regioselective Iodination
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Reaction: The Boc-protected aniline undergoes regioselective iodination at the C-2 position.
-
Procedure: The substrate is dissolved in a suitable solvent, and an iodinating agent like N-iodosuccinimide (NIS) is added. The reaction is carried out under controlled temperature to ensure high regioselectivity.
Step 3: Boc Deprotection
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Reaction: The Boc protecting group is removed to yield the free ortho-iodoaniline.
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Procedure: The protected intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a solvent like dichloromethane (DCM). The reaction is typically fast and proceeds at room temperature.
Step 4: Enamine Formation and Palladium-Catalyzed Cyclization
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Reaction: The resulting o-iodoaniline reacts with pyruvic acid in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) to form an enamine, which then undergoes an intramolecular palladium-catalyzed cross-coupling reaction to form the indole ring.[3]
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Procedure: The o-iodoaniline is mixed with pyruvic acid and DABCO. A palladium catalyst, such as palladium acetate, is added, and the mixture is heated to around 100-105°C for several hours to facilitate the cyclization.[3]
Step 5: Isolation of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid
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Procedure: After the cyclization is complete, the reaction mixture is cooled and acidified to precipitate the product. The solid 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid is collected by filtration, washed, and dried. This intermediate can be used directly or esterified to its corresponding esters, such as the methyl or ethyl ester.[1][9]
Visualizations: Synthesis Workflow and Application
The following diagrams illustrate the synthetic pathway and the role of this compound in drug discovery.
Caption: Synthetic workflow for 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. 5-CHLORO-4-FLUORO-1H-INDOLE-2-CARBOXYLIC ACID [chemdict.com]
- 6. CAS # 186446-26-4, 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid - chemBlink [ww.chemblink.com]
- 7. nbinno.com [nbinno.com]
- 8. 383132-37-4 CAS MSDS (5-CHLORO-7-FLUORO-1H-INDOLE-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
